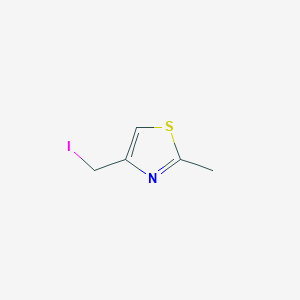

4-(Iodomethyl)-2-methylthiazole

Description

Significance of Thiazole (B1198619) Scaffold in Modern Organic Synthesis and Materials Science

The thiazole ring is a privileged scaffold in organic synthesis, serving as a key building block for a vast array of more complex molecules. chemicalbook.comgoogle.comchemicalbook.comambeed.comnih.gov Its aromatic nature and the presence of heteroatoms allow for a variety of chemical transformations. sigmaaldrich.comgoogle.com In medicinal chemistry, the thiazole nucleus is a component of numerous pharmaceuticals, exhibiting a wide range of biological activities. google.comambeed.comsigmaaldrich.com

In the realm of materials science, thiazole-based compounds have been investigated for their potential in creating advanced materials. Thiazole-containing polymers have been synthesized and studied for their thermal stability and potential applications in electronics. bldpharm.commdpi.comnih.gov Furthermore, certain thiazole derivatives, like Thiazole Orange, are utilized as fluorescent dyes and sensors for biomolecules and ions due to their remarkable photophysical properties. spectrumchemical.comchemicalbook.com

Overview of Functionalized Thiazole Derivatives in Academic Investigations

The functionalization of the thiazole ring at its various positions leads to a diverse library of derivatives with tailored properties. chemicalbook.comsigmaaldrich.com Researchers have extensively explored the synthesis and reactivity of these compounds. For instance, aminothiazoles are important intermediates in the synthesis of many biologically active molecules. The introduction of different functional groups can significantly influence the compound's chemical behavior and biological efficacy, a principle that is central to drug discovery and development. sigmaaldrich.com

Research Landscape of Methylthiazole Derivatives and Their Iodomethyl Analogues

Methylthiazole derivatives, where one or more methyl groups are attached to the thiazole ring, are a common subclass of these heterocycles. The presence of a methyl group can impact the molecule's steric and electronic properties. For example, 2-amino-4-methylthiazole (B167648) is a well-known compound with documented synthetic routes and reactivity.

Iodinated organic compounds, including iodomethyl derivatives, are valuable in synthetic chemistry, often serving as versatile intermediates for carbon-carbon bond formation through various cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it a useful reactive handle. However, a comprehensive body of research specifically detailing the synthesis, properties, and applications of 4-(Iodomethyl)-2-methylthiazole is not readily found in the current scientific literature. While PubChem lists the compound with the molecular formula C5H6INS, detailed experimental data and research applications remain elusive.

Structure

2D Structure

3D Structure

Properties

CAS No. |

105687-33-0 |

|---|---|

Molecular Formula |

C5H6INS |

Molecular Weight |

239.08 g/mol |

IUPAC Name |

4-(iodomethyl)-2-methyl-1,3-thiazole |

InChI |

InChI=1S/C5H6INS/c1-4-7-5(2-6)3-8-4/h3H,2H2,1H3 |

InChI Key |

RKNQMYMRIZMLDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CI |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 4 Iodomethyl 2 Methylthiazole

Nucleophilic Substitution Reactions at the Iodomethyl Moiety

The carbon-iodine bond in the iodomethyl group is the most reactive site in 4-(iodomethyl)-2-methylthiazole for nucleophilic attack. The large size and high polarizability of the iodine atom make it an excellent leaving group, facilitating substitution by a wide array of nucleophiles.

Displacement with Diverse Nucleophiles (e.g., Amines, Oxygen, Sulfur, Carbon Nucleophiles)

The iodomethyl group readily undergoes SN2 reactions with various nucleophiles. The general mechanism involves the attack of a nucleophile on the electrophilic methylene (B1212753) carbon, leading to the displacement of the iodide ion.

Amine Nucleophiles: Primary and secondary amines react with this compound to form the corresponding aminomethylthiazole derivatives. These reactions are fundamental in the synthesis of more complex molecules with potential biological activity.

Oxygen and Sulfur Nucleophiles: Alkoxides, phenoxides, and thiols can displace the iodide to yield ethers, thioethers, and related compounds. These reactions expand the structural diversity of derivatives obtainable from the starting material.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or β-ketoesters, can be alkylated with this compound, enabling the formation of new carbon-carbon bonds and the extension of the carbon skeleton.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | Piperidine | 4-(Piperidin-1-ylmethyl)-2-methylthiazole |

| Oxygen | Sodium ethoxide | 4-(Ethoxymethyl)-2-methylthiazole |

| Sulfur | Sodium thiophenoxide | 2-Methyl-4-((phenylthio)methyl)thiazole |

| Carbon | Diethyl malonate anion | Diethyl 2-((2-methylthiazol-4-yl)methyl)malonate |

Quaternization Reactions of the Thiazole (B1198619) Nitrogen with Iodomethyl Side Chain

While less common than substitution at the iodomethyl group, intramolecular quaternization can occur. This reaction involves the lone pair of electrons on the thiazole nitrogen atom attacking the electrophilic carbon of the iodomethyl side chain. This process leads to the formation of a fused, bicyclic thiazolium salt. The feasibility of this reaction is influenced by the specific reaction conditions and the substitution pattern of the thiazole ring.

Cyclization and Annulation Reactions Initiated by the Iodomethyl Group

The reactive iodomethyl group is a key initiator for various cyclization and annulation reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest as they provide access to complex scaffolds often found in medicinally important compounds.

Formation of Fused Heterocyclic Systems (e.g., Imidazo[2,1-b]thiazoles, Pyrrolo[2,1-b]thiazoles, Thiazolo[3,2-a]pyridines)

A prominent application of this compound and its derivatives is in the synthesis of fused heterocycles. The general strategy involves a two-step sequence: nucleophilic substitution at the iodomethyl group followed by an intramolecular cyclization.

Imidazo[2,1-b]thiazoles: These are commonly synthesized through the reaction of a 2-aminothiazole (B372263) derivative with an α-haloketone, a reaction known as the Hantzsch thiazole synthesis in reverse. researchgate.netmdpi.com While not directly using this compound as the starting material, the underlying principle of forming a new ring fused to the thiazole is analogous. The synthesis of these compounds is significant due to their wide range of biological activities, including anti-inflammatory, antibacterial, and antitubercular properties. mdpi.comnih.gov

Thiazolo[3,2-a]pyridines: These fused systems can be prepared through various synthetic routes. nih.govkubsu.ruresearchgate.netnih.gov One conceptual approach involves the reaction of a pyridine (B92270) derivative bearing a nucleophilic group with a thiazole containing an electrophilic side chain like the iodomethyl group. A domino alkylation-cyclization reaction of propargyl bromides with thiopyrimidinones also yields thiazolo[3,2-a]pyrimidin-5-ones, which are related structures. organic-chemistry.org

Table 2: Fused Heterocyclic Systems Derived from Thiazole Precursors

| Fused System | General Precursors | Significance |

| Imidazo[2,1-b]thiazole | 2-Aminothiazole, α-Haloketone | Anthelmintic, anti-inflammatory, antibacterial mdpi.comnih.gov |

| Pyrrolo[2,1-b]thiazole | Thiazolium ylide, Alkyne | Access to novel polycyclic aromatic compounds |

| Thiazolo[3,2-a]pyridine | 2-Mercaptopyridine, α,β-Unsaturated ketone | Antibacterial, antifungal, enzyme inhibitors nih.govnih.gov |

Intramolecular Cyclization Pathways and Regioselectivity

Intramolecular cyclization reactions initiated by the iodomethyl group are governed by several factors, including the length and nature of the tether connecting the nucleophile and the electrophilic center, as well as the presence of activating groups. nih.gov The regioselectivity of these cyclizations, determining which atoms form the new ring, is a critical aspect of the synthesis. For instance, in the formation of fused systems, the cyclization can occur onto the nitrogen or a carbon atom of the thiazole ring, leading to different isomers. The outcome is often dictated by the relative nucleophilicity of the atoms within the tethered chain and the thermodynamic stability of the resulting fused ring system.

Functionalization and Derivatization of the Thiazole Ring System

Beyond the reactions of the iodomethyl side chain, the thiazole ring itself can undergo further functionalization. The thiazole ring is an electron-rich aromatic system, but its reactivity is modulated by the substituents present. mdpi.com The C-5 position of the 2-methylthiazole (B1294427) ring is susceptible to electrophilic substitution, although the reactivity is generally lower than that of more activated aromatic systems. The proton at the C-2 position of a thiazolium salt is acidic and can be removed by a base to form a thiazolium ylide, a versatile intermediate for various transformations. mdpi.com

Furthermore, the methyl group at the C-2 position can be functionalized through condensation reactions after activation, for example, by deprotonation with a strong base. This allows for the introduction of a wide range of substituents, further diversifying the chemical space accessible from this compound. The thiazole scaffold is a common feature in many FDA-approved drugs, highlighting the importance of developing methods for its derivatization.

C-H Functionalization Strategies on the Thiazole Nucleus

Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalization steps like halogenation or organometallic reagent preparation. organic-chemistry.org For this compound, the only available site on the thiazole nucleus for direct C-H functionalization is the C5 position. Palladium-catalyzed direct arylation and alkenylation are the most prominent methods for forging new carbon-carbon bonds at this site. organic-chemistry.orgrsc.org

The regioselectivity of C-H functionalization on the thiazole ring is highly dependent on the chosen catalytic system, including the palladium source, ligands, and base. nih.gov While functionalization can be directed to either the C2 or C5 positions in unsubstituted or mono-substituted thiazoles, the presence of substituents at C2 and C4 in this compound directs this transformation exclusively to the C5 position. rsc.orgnih.gov

Research has demonstrated that ligand-free palladium acetate (B1210297) (Pd(OAc)₂) can efficiently catalyze the C5-arylation of substituted thiazoles with aryl bromides. organic-chemistry.org This method is noted for its operational simplicity and tolerance of various functional groups on the aryl bromide coupling partner. Alternatively, catalyst systems involving specific ligands like triphenylphosphine (B44618) (PPh₃) or bathophenanthroline (B157979) (Bphen) can be used to control the reaction's outcome, although for a 2,4-disubstituted thiazole, the outcome is inherently directed to C5. nih.gov

Key strategies for C5-functionalization applicable to this compound are summarized below.

Table 1: Representative Conditions for C-H Functionalization of Thiazole Derivatives

| Reaction Type | Catalyst System | Base | Solvent | Position Functionalized | Ref. |

|---|---|---|---|---|---|

| Direct C5-Arylation | Pd(OAc)₂ (ligand-free) | K₂CO₃ or Cs₂CO₃ | DMA or Toluene | C5 | organic-chemistry.org |

| Direct C5-Arylation | Pd(OAc)₂ / Bphen | K₃PO₄ | Dioxane | C5 | nih.gov |

These methods provide a direct route to 5-aryl or 5-alkenyl-4-(iodomethyl)-2-methylthiazole derivatives, significantly increasing the molecular complexity from a simple starting material.

Cross-Coupling Reactions Utilizing Halogenated Thiazoles

While traditional palladium-catalyzed cross-coupling reactions like Suzuki or Stille typically involve an sp²-hybridized carbon-halogen bond on the aromatic ring, the halogen in this compound is on an sp³-hybridized carbon. This makes the iodomethyl group a potent electrophile for nucleophilic substitution reactions rather than a substrate for oxidative addition in typical cross-coupling cycles. These substitution reactions, which result in the coupling of the thiazole moiety to another fragment via the methyl linker, are a cornerstone of its reactivity.

The high reactivity of the carbon-iodine bond allows for efficient coupling with a wide range of soft nucleophiles, particularly thiols and amines, to form thioether and amine derivatives, respectively. These reactions are often performed under mild conditions and provide a straightforward method for attaching the 2-methylthiazol-4-ylmethyl core to other molecules. This type of transformation is crucial in the synthesis of biologically active compounds and complex chemical probes. nih.govnih.gov

For example, the reaction of this compound with various thiols in the presence of a base readily affords the corresponding thioether derivatives. nih.gov This reaction is fundamental to creating linkages in many bioactive molecules, including potential drugs and pesticides. nih.govresearchgate.net

Table 2: Nucleophilic Substitution Reactions with this compound and Analogs

| Nucleophile Type | Product Type | General Conditions | Application/Significance | Ref. |

|---|---|---|---|---|

| Thiols (R-SH) | Thioethers | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) | Synthesis of bioactive compounds, including nematicides and fungicides. | nih.gov, nih.gov |

| Amines (R₂NH) | Substituted Amines | Base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent | Building blocks for pharmaceuticals. | nih.gov |

This reactivity highlights the role of this compound as a versatile electrophilic building block for introducing the thiazole motif into larger, more complex structures.

Generation of Advanced Thiazole Derivatives and Analogs

The synthetic handles available on this compound—namely the reactive iodomethyl group and the C5-H bond—enable the generation of a diverse array of advanced derivatives and analogs through sequential or one-pot functionalization strategies. rsc.orgnih.gov These complex thiazoles are of significant interest due to their prevalence in pharmaceuticals and functional materials. nih.govnih.gov

By combining the reactions described in the previous sections, chemists can achieve orthogonal substitution patterns on the thiazole ring. For instance, a C5-arylation via C-H activation can be followed by a nucleophilic substitution on the iodomethyl group. This programmed functionalization allows for the systematic construction of 2,4,5-trisubstituted thiazoles, which are important scaffolds in drug discovery. nih.govnih.gov

The synthesis of fused heterocyclic systems is another avenue for creating advanced analogs. The functional groups on the thiazole can be used as starting points for cyclization reactions, leading to novel ring systems with unique electronic and biological properties. For example, derivatives of this compound can serve as precursors to fused systems like thiazolo[4,5-d] organic-chemistry.orgrsc.orgnih.govtriazoles, which are being explored as innovative building blocks in medicinal chemistry. nih.govrsc.org

The applications of these advanced derivatives are extensive. Many 2,4-disubstituted and 2,4,5-trisubstituted thiazoles exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The ability to systematically modify the substituents at each position of the thiazole ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug development programs. nih.gov

Table 3: Examples of Advanced Derivatives from Thiazole Scaffolds

| Derivative Class | Synthetic Strategy | Potential Application | Ref. |

|---|---|---|---|

| 2,4,5-Trisubstituted Thiazoles | Sequential C-H functionalization and nucleophilic substitution | Drug discovery, small molecule modulators | nih.gov, nih.gov |

| Thiazole-Pyridine Hybrids | Multi-step condensation and cyclization reactions | Anticancer agents | nih.gov |

| Fused Thiazole Heterocycles | Intramolecular cyclization of functionalized thiazoles | Novel medicinal chemistry scaffolds | nih.gov, rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment of individual atoms, allowing for the complete assignment of a molecule's proton and carbon skeleton.

Proton (¹H) NMR spectroscopy for 4-(Iodomethyl)-2-methylthiazole reveals three distinct signals in non-protic solvents like CDCl₃, corresponding to the three types of protons in the molecule.

2-Methyl Protons (-CH₃): These protons appear as a sharp singlet, as they are not coupled to any adjacent protons. Their chemical shift is influenced by the electron-donating nature of the methyl group and the aromatic thiazole (B1198619) ring.

4-Iodomethyl Protons (-CH₂I): The protons of the iodomethyl group also appear as a singlet. The presence of the electronegative iodine atom deshields these protons, causing their signal to appear further downfield compared to a standard alkyl group.

Thiazole Ring Proton (C5-H): The single proton attached to the fifth carbon of the thiazole ring gives rise to a singlet. Its position in the aromatic region is characteristic of heterocyclic protons.

The integration of these signals would correspond to a 3:2:1 ratio, confirming the relative number of protons in each chemical environment.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 2-Methyl (-CH₃) | ~2.7 | Singlet | 3H |

| 4-Iodomethyl (-CH₂I) | ~4.5 | Singlet | 2H |

| Thiazole (C5-H) | ~7.1 | Singlet | 1H |

Predicted ¹H NMR data based on analogous structures like 2-methylthiazole (B1294427) and 4-methylthiazole. chemicalbook.comchemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. For this compound, five distinct signals are expected, one for each unique carbon atom.

C2 (Thiazole Ring): This carbon, bonded to the nitrogen, sulfur, and the methyl group, appears significantly downfield.

C4 (Thiazole Ring): The carbon atom bonded to the iodomethyl group is also found in the aromatic region.

C5 (Thiazole Ring): The sole carbon atom in the ring bonded to a hydrogen atom.

2-Methyl Carbon (-CH₃): This signal appears in the typical upfield aliphatic region.

4-Iodomethyl Carbon (-CH₂I): This carbon is heavily influenced by the attached iodine atom, a phenomenon known as the "heavy atom effect." This causes the signal to shift significantly upfield, sometimes to less than 10 ppm. docbrown.info

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~165 |

| C5 | ~115 |

| C4 | ~150 |

| 2-Methyl (-CH₃) | ~19 |

| 4-Iodomethyl (-CH₂I) | ~5-10 |

Predicted ¹³C NMR data based on analogous structures and known substituent effects. docbrown.infochemicalbook.com

While 1D NMR is sufficient for simple molecules, 2D NMR techniques are employed to unambiguously confirm assignments, especially in more complex structures. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, it would show correlations between the C5-H proton signal and the C5 carbon signal, the -CH₃ proton signal and the -CH₃ carbon signal, and the -CH₂I proton signal and the -CH₂I carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons that are two or three bonds apart. ipb.pt Key expected correlations include:

The C5-H proton signal correlating to the C4 and C2 carbon signals.

The -CH₂I proton signal correlating to the C4 and C5 carbon signals.

The 2-CH₃ proton signal correlating to the C2 carbon signal.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of bonding. A NOESY spectrum would confirm the substitution pattern by showing spatial proximity between the protons of the 4-iodomethyl group and the C5-H proton, as well as between the 2-methyl protons and the C5-H proton.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific bonds and structural motifs.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. Studies on related thiazole derivatives provide a basis for assigning these bands. mdpi.comresearchgate.net

C-H Stretching: Aromatic C-H stretching from the C5-H bond typically appears above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and iodomethyl groups is observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The thiazole ring exhibits characteristic stretching vibrations for its C=N and C=C double bonds in the 1650-1450 cm⁻¹ region.

CH₃ and CH₂ Bending: Bending (scissoring and rocking) vibrations for the methyl and methylene (B1212753) groups appear in the 1450-1350 cm⁻¹ range.

Ring Vibrations: The entire thiazole ring has characteristic "breathing" and deformation modes that appear in the fingerprint region (below 1300 cm⁻¹).

C-I Stretching: The vibration for the carbon-iodine bond is found at very low frequencies, typically in the far-infrared region around 500-600 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=N Stretch | 1650 - 1550 | Medium-Strong |

| C=C Stretch | 1580 - 1450 | Medium-Strong |

| CH₂/CH₃ Bending | 1470 - 1350 | Medium |

| C-I Stretch | 600 - 500 | Medium-Strong |

Data based on typical functional group frequencies and studies on related heterocyclic systems. mdpi.commdpi.com

Raman spectroscopy is a complementary vibrational technique that is particularly sensitive to non-polar and symmetric bonds. For this compound, Raman spectroscopy would be effective for observing:

Thiazole Ring Vibrations: The symmetric stretching and breathing modes of the thiazole ring often produce strong signals in the Raman spectrum.

C-S Bond Vibrations: The carbon-sulfur bonds within the ring, which can be weak in FTIR, may be more prominent in the Raman spectrum.

C-I Bond Stretching: The C-I stretch is also Raman active and can be used as a diagnostic peak.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the molecule's vibrational landscape, confirming the presence of the thiazole ring and its substituents. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of unknown compounds. In the analysis of this compound, electron impact (EI) mass spectrometry would provide critical information regarding its molecular formula and structural features through characteristic fragmentation patterns.

When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₅H₆INS), the exact molecular weight is 254.94 g/mol . The molecular ion peak would therefore be expected at m/z ≈ 255.

Due to the high energy of the ionization process, the molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and serves as a "fingerprint" for the molecule's structure. The weakest bonds in the molecule are most likely to break first. In this compound, the carbon-iodine (C-I) bond is the most labile due to the large size and high polarizability of the iodine atom. Therefore, the most prominent fragmentation pathway is the loss of an iodine radical (I•), which has a mass of 127 amu. This would result in a very intense peak at m/z 128, corresponding to the [M-I]⁺ cation, [C₅H₆NS]⁺. This fragment, the 2-methyl-4-methylenethiazolium cation, would likely be the base peak in the spectrum due to its stability.

Further fragmentation can occur within the thiazole ring structure. Based on the fragmentation of similar thiazole compounds like 4-methylthiazole, common fragmentation pathways involve the cleavage of the ring. For instance, the loss of acetonitrile (B52724) (CH₃CN) from the [M-I]⁺ fragment could occur, leading to a peak at m/z 87. Another possible fragmentation is the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for nitrogen-containing heterocycles.

A summary of the expected primary fragment ions for this compound in an EI-MS spectrum is presented below.

| Ion Formula | Fragment Lost | Proposed Fragment Structure | Expected m/z |

| [C₅H₆INS]⁺• | (none) | Molecular Ion | 255 |

| [C₅H₆NS]⁺ | I• | 2-methyl-4-methylenethiazolium | 128 |

| [C₃H₃S]⁺ | I•, CH₃CN | Thienylium cation | 87 |

| [C₄H₅S]⁺ | I•, HCN | Methylthiophenylium cation | 97 |

This interactive data table summarizes the predicted mass spectrometry fragments.

By analyzing the m/z values and relative intensities of these fragments, researchers can confirm the presence of the iodomethyl group and the 2-methylthiazole core, thus verifying the structure of the compound. sapub.org

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision.

For this compound, SCXRD analysis would unequivocally confirm the connectivity of the atoms, proving the presence of the 2-methyl and 4-iodomethyl substituents on the thiazole ring. It would provide precise measurements of all bond lengths and angles. For example, studies on similar thiazole derivatives show typical C-S bond lengths in the range of 1.70-1.75 Å and C=N bond lengths around 1.30-1.34 Å. nih.gov Furthermore, the analysis would reveal the conformation of the molecule in the solid state, including the torsion angles that define the orientation of the iodomethyl group relative to the planar thiazole ring.

Crucially, SCXRD allows for the study of the crystal packing, which is how individual molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds. The analysis of these interactions is vital for understanding the material's properties. tandfonline.com Although no specific crystallographic data for this compound is publicly available, data from a related substituted thiazole derivative illustrates the type of information obtained. nih.gov

| Parameter | Value (for a related thiazole derivative) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 11.234 |

| c (Å) | 15.678 |

| β (°) | 95.45 |

| Volume (ų) | 1492.1 |

This interactive data table shows example crystallographic data for a substituted thiazole, illustrating the outputs of an SCXRD experiment. Data is illustrative and not for the subject compound.

While single crystal XRD provides the detailed structure of one perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. lew.ro This technique is essential for confirming the phase purity of a synthesized compound, identifying different crystalline forms (polymorphs), and monitoring solid-state transformations. mdpi.com

In a PXRD experiment, a finely powdered sample of this compound is irradiated with X-rays. Instead of discrete spots, the diffraction from the randomly oriented crystallites produces a characteristic pattern of concentric rings, which are recorded as a plot of intensity versus diffraction angle (2θ). This pattern is a unique fingerprint of the crystalline phase. researchgate.net

The PXRD pattern can be used to:

Confirm Identity: By comparing the experimental pattern of a synthesized batch to a reference pattern (either calculated from single-crystal data or from a standard), one can confirm the identity and purity of the bulk material.

Identify Polymorphs: Different crystal packing arrangements (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and characterizing these different solid forms.

Assess Crystallinity: The sharpness of the peaks in a PXRD pattern is related to the degree of crystallinity. Sharp, well-defined peaks indicate a highly crystalline material, while broad halos suggest the presence of amorphous (non-crystalline) content. lew.ro

For this compound, PXRD would be a critical quality control tool to ensure that a synthesized batch consists of a single, pure crystalline phase before its use in further research or applications.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

The UV-Visible absorption spectrum of a compound is obtained by measuring the amount of light absorbed at different wavelengths. For heterocyclic aromatic compounds like thiazoles, the absorption bands typically arise from π → π* and n → π* electronic transitions. rsc.org The parent thiazole molecule exhibits a strong absorption maximum (λ_max) in the ultraviolet region. nist.gov The introduction of substituents onto the thiazole ring can significantly influence the positions and intensities of these absorption bands.

For this compound, the methyl group (-CH₃) and the iodomethyl group (-CH₂I) are expected to act as auxochromes. These groups can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted thiazole ring. This is due to the electronic effects of the substituents on the π-electron system of the ring. The n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are also present but are typically much weaker than the π → π* transitions.

Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state by absorbing light. Many thiazole derivatives are known to be fluorescent. chim.itacs.org After absorption of a photon promotes the molecule to an excited singlet state, it can relax back to the ground state by emitting a photon. This emitted light is the fluorescence, and it occurs at a longer wavelength (lower energy) than the absorbed light. The difference in wavelength between the absorption maximum and the fluorescence maximum is known as the Stokes shift.

The fluorescence spectrum of this compound would provide information about the energy of its first excited singlet state. The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) is a measure of the efficiency of the fluorescence process and can be sensitive to the molecular structure and environment. However, the presence of the heavy iodine atom might lead to quenching of fluorescence through enhanced intersystem crossing to the triplet state, a phenomenon known as the "heavy-atom effect."

| Compound | λ_max (nm) | Solvent |

| Thiazole | ~233 | Varied |

| 4-Methylthiazole | ~250 | Alcohol |

| 5-Aminothiazole Derivatives | 358-410 | CH₂Cl₂ |

This interactive data table summarizes the UV-Visible absorption maxima for thiazole and some of its derivatives, illustrating the effect of substitution on the electronic spectra. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies on 4 Iodomethyl 2 Methylthiazole and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for studying the intricacies of molecular systems. DFT methods are widely used for their balance of accuracy and computational cost, making them suitable for investigating the properties of thiazole (B1198619) derivatives. nih.gov These calculations provide a fundamental understanding of the molecule's behavior at the electronic level.

Geometrical Optimization and Electronic Structure Analysis

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For thiazole derivatives, methods like DFT with various basis sets (e.g., B3LYP/6-311++G(2d,2p)) are employed to calculate optimized molecular structures. researchgate.net These calculations yield important data such as bond lengths, bond angles, and dihedral angles. researchgate.net For instance, studies on isoxazole (B147169) and isothiazole (B42339) derivatives using DFT have shown the effect of methyl substitution on the geometric and electronic structure. researchgate.net

The electronic structure analysis reveals how electrons are distributed within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. In studies of some thiazole derivatives, the HOMO was found to be delocalized over the thiazole ring. researchgate.net The analysis of the electronic structure of fluorine-substituted compounds has also been performed to understand their properties. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Thiazole Derivatives (Example Data) This table presents example data from studies on various thiazole derivatives to illustrate the outputs of quantum chemical calculations.

| Parameter | Value (Example 1) | Value (Example 2) | Method |

|---|---|---|---|

| HOMO Energy | -6.27 eV | -5.54 eV | B3LYP/6-311G(d,p) researchgate.net |

| LUMO Energy | -1.89 eV | -0.98 eV | B3LYP/6-311G(d,p) |

| Energy Gap (ΔE) | 4.38 eV | 4.56 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | 3.5 Debye | 2.8 Debye | PM3 researchgate.net |

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating vibrational frequencies, it is possible to assign the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.net For example, a study on 2-amino-4-methylthiazole (B167648) used DFT calculations to analyze its vibrational spectra. nih.gov Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Ultraviolet-Visible (UV-Vis) spectra can be compared with experimental data to confirm molecular structures. researchgate.net For 4-methylthiazole, the methyl protons show a characteristic signal in the NMR spectrum. The introduction of an iodo group, as in 4-(iodomethyl)-2-methylthiazole, would be expected to influence these chemical shifts due to its electronic effects.

Analysis of Tautomerization Pathways and Stability

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Quantum chemical calculations can be used to explore the potential tautomeric forms of a molecule and determine their relative stabilities. For 2-amino-4-methylthiazole, DFT calculations have been used to investigate eight possible tautomers and the energy barriers for their interconversion. nih.gov The study identified the most stable tautomer and mapped the reaction pathways for tautomerization, revealing high energy barriers for transformations involving hydrogen transfer between carbon and nitrogen atoms. nih.gov This type of analysis is crucial for understanding the chemical behavior of the compound in different environments.

Reactivity Descriptors and Reaction Pathway Modeling

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), are calculated to predict the chemical reactivity of a molecule. nih.gov These descriptors include electronegativity (χ), global hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netnih.gov These parameters help in understanding the molecule's propensity to act as an electrophile or nucleophile.

Reaction pathway modeling allows for the detailed investigation of chemical reactions at a molecular level. This involves locating transition states and calculating activation energies, providing a comprehensive picture of the reaction mechanism. For example, the reaction pathway of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) was studied using quantum chemical calculations to understand its complex, stepwise mechanism. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable in medicinal chemistry for understanding how a ligand might interact with a biological target.

Molecular Docking Studies for Ligand-Target Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govsemanticscholar.org This method is widely used in drug discovery to screen for potential drug candidates and to elucidate their mechanism of action at the molecular level. nih.govresearchgate.net

In a typical docking study involving thiazole derivatives, the crystal structure of a target protein is obtained from a database like the Protein Data Bank (PDB). nih.gov The thiazole derivative is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol, with lower scores indicating better binding. nih.govsemanticscholar.org

Studies on various thiazole derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in cancer. nih.govresearchgate.netnih.gov For example, docking studies have been performed on thiazole derivatives against targets like Rho6 protein and tubulin. nih.govnih.gov The analysis of the docked poses reveals key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov

Table 2: Example Molecular Docking Results for Thiazole Derivatives This table illustrates typical data obtained from molecular docking studies on various thiazole derivatives against different protein targets.

| Compound | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazole Derivative A | Tubulin nih.gov | -8.5 | CYS241, LEU248, ALA316 |

| Thiazole Derivative B | Rho6 Protein nih.gov | -7.2 | LYS18, ASP38, TYR40 |

| Thiazole Derivative C | CDK2 nih.govresearchgate.net | -9.1 | ILE10, GLU81, LEU83 |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the stability of molecules and their interactions with biological targets at an atomic level. nih.gov For thiazole derivatives, MD simulations provide insights into the conformational stability of the molecule and the dynamics of its interactions with protein binding sites. nih.govnih.gov

Research on related thiazole derivatives demonstrates the utility of MD simulations in drug design. nih.gov These simulations can predict how a molecule like this compound might behave in a biological system. Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg). nih.gov For instance, in studies of other inhibitor-protein complexes, RMSD values below 0.3 nm are indicative of a stable and well-converged system. nih.gov The simulations track non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial for stabilizing the ligand within a protein's active site. nih.gov For many thiazole derivatives, these interactions are key to their biological activity. nih.gov

In a typical MD simulation study of a thiazole derivative bound to a target protein, the following steps are taken:

System Preparation: The initial coordinates of the molecule, often obtained from molecular docking, are placed in a simulation box with a solvent, usually water, and ions to neutralize the system.

Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. This is followed by a period of equilibration where the temperature and pressure are stabilized.

Production Run: The simulation is run for an extended period (nanoseconds), during which the trajectory of each atom is calculated and stored.

Analysis: The trajectory is analyzed to determine the stability of the complex, the flexibility of different parts of the molecule, and the key interactions that maintain the binding. nih.gov

Table 1: Representative Parameters from Molecular Dynamics Simulations of Thiazole Derivatives

| Parameter | Typical Value/Observation | Significance in Stability and Interaction |

| RMSD | < 3 Å (or 0.3 nm) | Indicates the stability of the ligand's position within the binding site over time. Lower, stable values suggest a good fit. nih.gov |

| RMSF | Varies by residue | Shows the fluctuation of individual atoms or residues. Higher values in certain regions of the ligand can indicate flexibility. |

| Radius of Gyration (Rg) | Stable over simulation time | Measures the compactness of the protein-ligand complex. A stable Rg suggests the complex is not unfolding. nih.gov |

| Hydrogen Bonds | Consistent formation with key residues | Indicates strong, specific interactions that anchor the ligand in the active site. |

In Silico ADME Prediction for Research Compound Design

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, allowing researchers to evaluate the potential of a compound to become a viable drug. nih.govtubitak.gov.tr Computational tools can predict the pharmacokinetic profile of a compound like this compound before it is synthesized, saving time and resources. nih.gov These predictions are generally based on the compound's structure and physicochemical properties.

For thiazole derivatives, several key ADME parameters are routinely calculated. These include lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and adherence to established drug-likeness rules such as Lipinski's Rule of Five. nih.govplos.org For example, studies on various thiazole-based compounds have shown that it is possible to design molecules with high gastrointestinal absorption and favorable oral bioavailability. nih.govnih.gov

The prediction of these properties helps in the early identification of potential liabilities that could hinder a compound's development. For instance, poor solubility or high protein binding can limit a drug's effectiveness, while the potential for metabolism by cytochrome P450 enzymes can affect its half-life and lead to drug-drug interactions. mdpi.com

Table 2: Predicted ADME Properties for Thiazole-Based Research Compounds

| Property | Predicted Value Range/Descriptor | Importance in Drug Design |

| Molecular Weight ( g/mol ) | 180 - 500 | Affects size and diffusion characteristics. nih.gov |

| Lipophilicity (logP) | < 5 | Influences solubility, absorption, and membrane permeability. nih.gov |

| Aqueous Solubility (logS) | > -4 | Crucial for absorption and formulation. |

| Human Intestinal Absorption (%) | > 80% (High) | A key factor for oral bioavailability. nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Variable (Low to High) | Important for CNS-targeting drugs; low permeability is often desired for peripherally acting drugs. nih.gov |

| Caco-2 Permeability | > 500 nm/s (High) | An in vitro model for predicting intestinal absorption. nih.gov |

| Number of Rotatable Bonds | < 10 | Relates to conformational flexibility and oral bioavailability. nih.gov |

| Lipinski's Rule of Five Violations | 0 | A guideline to assess drug-likeness and potential for oral activity. nih.govtubitak.gov.tr |

Role of 4 Iodomethyl 2 Methylthiazole in the Synthesis of Advanced Chemical Entities

Precursor in the Development of Diverse Heterocyclic Frameworks

The thiazole (B1198619) motif is a prominent scaffold in medicinal chemistry and materials science, and methods to construct and diversify this core are of significant interest. rsc.org The inherent reactivity of the iodomethyl group in 4-(iodomethyl)-2-methylthiazole allows it to serve as a key electrophilic partner in various carbon-carbon and carbon-heteroatom bond-forming reactions, facilitating the synthesis of a range of substituted thiazole derivatives.

While direct examples detailing the extensive use of this compound as a starting material for a wide variety of heterocyclic frameworks are not extensively documented in readily available literature, its potential is evident from the general reactivity of iodoalkyl-substituted heterocycles. The carbon-iodine bond is relatively weak, making the iodomethyl group an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of various functionalities at the 4-position of the thiazole ring.

For instance, the reaction of this compound with different nucleophiles can lead to the formation of new heterocyclic systems. Such reactions could include:

Reaction with amines: to form aminomethyl-substituted thiazoles, which can be further elaborated into more complex nitrogen-containing heterocycles.

Reaction with thiols: to generate thioether-linked thiazoles, a common motif in various biologically active molecules.

Reaction with carbanions: to extend the carbon chain and create precursors for further cyclization reactions.

The synthesis of diverse thiazole derivatives often involves multi-step sequences. nih.gov The development of novel thiazole-based compounds with potential applications in various fields continues to be an active area of research. rsc.orgnih.govsci-hub.se

Building Block in the Synthesis of Complex Organic Molecules

The utility of this compound as a crucial building block is prominently highlighted in the total synthesis of complex natural products, particularly members of the epothilone (B1246373) family. Epothilones are a class of 16-membered macrolides that have garnered significant attention due to their potent anticancer activity, which stems from their ability to stabilize microtubules.

In several synthetic routes towards epothilone analogues, the 2-methylthiazole (B1294427) side chain is introduced using a fragment derived from or analogous to this compound. This side chain is known to be a critical determinant of the biological activity of the epothilones.

A key synthetic strategy involves the coupling of a vinyl iodide fragment of the epothilone macrocycle with an organostannane reagent derived from the thiazole side chain. This Stille coupling reaction is a powerful method for forming the carbon-carbon bond that attaches the thiazole moiety to the main macrocyclic core. The synthesis of a methylthiothiazole epothilone B analogue, for example, utilized a Stille coupling between a stannane (B1208499) and a vinyl iodide to furnish the final product in good yield.

The following table summarizes key transformations in the synthesis of epothilone analogues where a thiazole-containing fragment is central:

| Reaction Type | Reactants | Product | Significance |

| Stille Coupling | Organostannane (thiazole-derived), Vinyl Iodide (macrocycle fragment) | Epothilone Analogue | Formation of the key C-C bond attaching the thiazole side chain. |

| Aldol Condensation | Ketone fragment, Aldehyde fragment | Aldol Adduct | Construction of the carbon skeleton of the epothilone macrocycle. |

| Macrolactonization | Hydroxy-acid precursor | Macrocyclic Lactone | Ring closure to form the 16-membered epothilone core. |

The ability to synthesize a variety of epothilone analogues by modifying the thiazole side chain and other parts of the molecule is crucial for structure-activity relationship (SAR) studies. These studies aim to develop new compounds with improved pharmacological profiles, such as enhanced potency, better solubility, and reduced side effects.

Intermediate in the Rational Design of Mechanistic Probes and Tool Compounds

The design and synthesis of molecular probes are essential for elucidating the mechanisms of action of bioactive molecules and for studying complex biological systems. The reactive nature of the iodomethyl group in this compound makes it a suitable handle for the introduction of reporter groups, such as radioisotopes or photoaffinity labels.

Radiolabeling for PET Imaging:

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (PET tracers) to visualize and quantify biological processes in vivo. moravek.com The development of novel PET tracers is a critical area of research in medicine and drug discovery. moravek.com While direct examples of the use of this compound in the synthesis of PET tracers are not abundant in the literature, its structure lends itself to such applications.

The synthesis of radiolabeled compounds often involves the introduction of a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, into a molecule of interest. moravek.com The iodomethyl group of this compound could potentially be displaced by a radiolabeled nucleophile in the final step of a synthesis, allowing for the rapid and efficient preparation of a PET tracer. Alternatively, the iodine atom itself could be replaced with a radioactive iodine isotope (e.g., iodine-123, iodine-124, or iodine-125) through isotopic exchange reactions. nih.gov

The following table outlines general strategies for the synthesis of radiolabeled compounds that could be applicable to derivatives of this compound:

| Radiolabeling Strategy | Description | Potential Application with this compound |

| Nucleophilic Substitution | A radiolabeled nucleophile (e.g., [\¹¹C]CN⁻, [\¹⁸F]F⁻) displaces a leaving group. | The iodomethyl group can act as the leaving group for displacement by a radiolabeled nucleophile. |

| Isotopic Exchange | A non-radioactive isotope is exchanged with its radioactive counterpart. | The iodine atom in this compound could be exchanged for a radioiodine isotope. |

| Prosthetic Group Labeling | A small, radiolabeled molecule (prosthetic group) is attached to a larger molecule. | A derivative of this compound could be conjugated to a radiolabeled prosthetic group. |

Photoaffinity Labeling:

Photoaffinity labeling is a powerful technique used to identify the binding partners of a small molecule within a complex biological sample. This method involves a molecule that contains a photoreactive group, which upon irradiation with UV light, forms a highly reactive intermediate that can covalently bind to nearby molecules. Diazirines are commonly used photoreactive groups in such studies. researchgate.net

While there are no specific reports on the use of this compound to create photoaffinity probes, its reactive handle could be utilized to attach a diazirine-containing moiety. This would involve a nucleophilic substitution reaction where a nucleophile bearing a diazirine group displaces the iodide. The resulting thiazole-containing photoaffinity probe could then be used to study the interactions of thiazole-based drugs with their protein targets.

Application in the Functionalization of Advanced Materials (e.g., Covalent Organic Frameworks)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. rsc.orgrsc.org These properties make them promising materials for a wide range of applications, including gas storage, catalysis, and sensing. The functionalization of COFs is a key strategy for tailoring their properties and introducing new functionalities.

Post-synthetic modification (PSM) is a powerful approach for functionalizing COFs after their initial synthesis. rsc.orgnih.govrsc.orgnih.govsci-hub.se This method allows for the introduction of functional groups that may not be compatible with the conditions used for the de novo synthesis of the COF. One common PSM strategy involves the reaction of a functional group on the COF with an external reagent.

The reactivity of alkyl halides, such as this compound, makes them suitable candidates for the post-synthetic modification of COFs that bear nucleophilic sites. For example, a COF containing primary or secondary amine groups could be functionalized by reaction with this compound. This would result in the covalent attachment of the 2-methylthiazole moiety to the framework of the COF.

The following table summarizes common post-synthetic modification strategies for COFs where a molecule like this compound could potentially be employed:

| PSM Strategy | Description | Potential Role of this compound |

| Nucleophilic Substitution | Nucleophilic groups on the COF (e.g., -NH₂, -OH, -SH) react with an electrophilic reagent. | This compound can act as the electrophile, reacting with nucleophilic sites on the COF. |

| Click Chemistry | Highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition. | A derivative of this compound containing an azide (B81097) or alkyne group could be "clicked" onto a COF with a complementary functional group. |

| Grafting-to Approach | Pre-synthesized polymer chains with reactive end groups are attached to a surface. | While not strictly a COF modification, the principle of grafting a molecule like this compound onto a polymer surface is analogous. mdpi.com |

The introduction of thiazole units into a COF could impart new properties to the material, such as enhanced catalytic activity, specific binding sites for metal ions or organic molecules, or interesting photophysical properties.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Iodomethyl Thiazoles

The development of efficient and selective synthetic routes to 4-(iodomethyl)-2-methylthiazole is paramount for unlocking its full potential. While the classical Hantzsch thiazole (B1198619) synthesis provides a general framework for constructing the thiazole ring, the direct and efficient introduction of the iodomethyl group remains a challenge. acarindex.com Future research should focus on developing novel synthetic strategies that are both high-yielding and amenable to a wide range of substrates.

One promising avenue is the adaptation of the Hantzsch synthesis using iodine-containing precursors. Research into the synthesis of 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, for example, has demonstrated the utility of the Hantzsch reaction with substituted thioamides and ketoesters. ijper.org A similar approach, employing an appropriate iodo-substituted starting material, could provide a direct route to the target compound.

Another critical area of investigation is the post-functionalization of pre-formed thiazole rings. The synthesis of 4-(chloromethyl)-2-methylthiazole hydrochloride has been reported, which presents an opportunity for halogen exchange reactions. chemicalbook.com The Finkelstein reaction, a classic SN2 reaction involving the exchange of a halogen, is a prime candidate for converting the more readily available 4-(chloromethyl) derivative into its iodo counterpart. researchgate.net This reaction typically utilizes sodium iodide in a suitable solvent like acetone (B3395972), where the insolubility of the resulting sodium chloride drives the equilibrium towards the desired product. researchgate.net Exploring the optimization of this reaction for 2-methyl-4-(chloromethyl)thiazole, including variations in solvents and reaction conditions, is a crucial next step.

Furthermore, direct iodination of the methyl group of 4-methyl-2-methylthiazole presents a more atom-economical approach. While direct C-H iodination of heterocycles can be challenging, recent advances in this area offer potential solutions. organic-chemistry.org Research into radical iodination or metal-catalyzed C-H activation strategies tailored for the methyl group of the thiazole ring could lead to highly efficient synthetic pathways.

Exploration of New Reactivity Profiles

The iodomethyl group in this compound is a key handle for a plethora of chemical transformations, making the exploration of its reactivity a fertile ground for new discoveries. The carbon-iodine bond is relatively weak, rendering the compound an excellent electrophile for nucleophilic substitution reactions.

Future research should systematically investigate the reactions of this compound with a diverse range of nucleophiles, including amines, thiols, alcohols, and carbanions. This will lead to the synthesis of a wide array of novel thiazole derivatives with potentially interesting biological and material properties. The reactivity of the thiazole ring itself, particularly its susceptibility to electrophilic and nucleophilic attack, should also be considered in conjunction with the reactivity of the iodomethyl group. nih.gov Theoretical studies on the reactivity of thiazole derivatives have shown that the substitution pattern significantly influences the local reactivity of the ring. researchgate.net

The potential for this compound to participate in cross-coupling reactions is another exciting avenue. Palladium- or copper-catalyzed cross-coupling reactions could be employed to form new carbon-carbon and carbon-heteroatom bonds at the methyl position, further expanding the accessible chemical space. The development of robust and versatile coupling protocols for this specific substrate is a key research objective.

Advanced Characterization Techniques for Dynamic Processes

A thorough understanding of the structure and dynamic behavior of this compound and its derivatives is crucial for rational design and application. While standard characterization techniques like NMR and mass spectrometry are indispensable, advanced methods can provide deeper insights. researchgate.netipb.ptchemicalbook.com

Future research should leverage advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, for unambiguous structure elucidation and conformational analysis of newly synthesized derivatives. ipb.ptdiva-portal.org These techniques are particularly valuable for complex molecules where simple 1D NMR spectra may be insufficient for complete characterization.

In situ monitoring of reactions involving this compound using techniques like process NMR or rapid-injection NMR can provide valuable kinetic and mechanistic data. This information is critical for optimizing reaction conditions and understanding the underlying reaction pathways.

For solid-state characterization, single-crystal X-ray diffraction will be instrumental in determining the precise three-dimensional structure of crystalline derivatives. This information is invaluable for understanding intermolecular interactions and for computational modeling studies.

Computational Design and Optimization of Thiazole-Based Systems

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel thiazole-based systems. rsc.org Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. nih.govnih.gov

Future research should focus on using computational models to:

Predict Reactivity: Calculate reaction barriers and transition state geometries to predict the outcome of chemical reactions and guide the design of new synthetic strategies. researchgate.net

Elucidate Spectroscopic Data: Simulate NMR and other spectroscopic data to aid in the characterization of new compounds. acarindex.com

Design Novel Molecules: Design new thiazole derivatives with desired electronic and steric properties for specific applications, such as in medicinal chemistry or materials science.

Investigate Reaction Mechanisms: Elucidate the detailed mechanisms of reactions involving this compound, providing insights that can be used to control reaction selectivity and efficiency.

Molecular dynamics simulations can also be employed to study the conformational dynamics and intermolecular interactions of these molecules, particularly in biological or condensed-phase environments. nih.gov The integration of computational and experimental approaches will be a key driver of innovation in the field of thiazole chemistry.

Q & A

Q. Key Parameters :

- Temperature : Higher temperatures (>70°C) improve reaction rates but may degrade iodine-containing intermediates.

- Solvent Polarity : Polar solvents like DMF enhance iodine solubility and nucleophilic substitution efficiency.

- Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.

Q. Table 1: Representative Reaction Conditions

| Method | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Hydrazonoyl Halide Route | DMF | 80 | TBAB | 65–70 | ≥95% |

| Halogen Exchange | Acetone | 60 | None | 50–55 | 90–92% |

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

Basic Research Focus

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The iodomethyl (-CH₂I) proton appears as a singlet at δ 4.1–4.3 ppm due to deshielding by iodine. The thiazole methyl group (2-CH₃) resonates at δ 2.5–2.7 ppm .

- ¹³C NMR : The iodine-bearing carbon (C-I) is observed at δ 25–30 ppm, while the thiazole C-2 methyl carbon appears at δ 15–18 ppm .

Q. Infrared (IR) Spectroscopy :

- C-I stretching vibrations are weak but detectable near 500–550 cm⁻¹. Thiazole ring vibrations (C=N/C-S) occur at 1500–1600 cm⁻¹ .

Q. High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Mobile phases often use acetonitrile/water (70:30) with 0.1% TFA for sharp peaks (retention time: ~8–10 min) .

How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

Advanced Research Focus

Density Functional Theory (DFT) provides insights into:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites. The iodine atom exhibits a high electron-withdrawing effect, polarizing the thiazole ring .

- Reactivity Predictions : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) quantifies susceptibility to electrophilic attacks or cross-coupling reactions .

- Thermodynamic Stability : Gibbs free energy calculations assess the feasibility of iodine substitution under varying conditions .

Case Study : DFT studies on analogous Pd-thiazole complexes revealed iodine’s role in stabilizing metal-ligand interactions, suggesting applications in catalysis .

What strategies are recommended for resolving contradictions in spectroscopic data or biological activity results of thiazole derivatives?

Advanced Research Focus

Contradiction Analysis :

- Spectral Discrepancies : Cross-validate NMR/IR data with X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) to confirm molecular structure .

- Biological Activity Variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) and control for iodine’s redox activity, which may interfere with assay readouts .

Example : Inconsistent cytotoxicity data may arise from iodine-mediated ROS generation. Include ROS scavengers (e.g., NAC) to isolate thiazole-specific effects .

How to design experiments to explore structure-activity relationships (SAR) of this compound derivatives in biological systems?

Advanced Research Focus

SAR Workflow :

Derivatization : Synthesize analogs with modifications at the thiazole C-4 (e.g., replacing iodine with Br/Cl) or C-2 (e.g., bulkier alkyl groups).

Biological Screening : Test against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) using dose-response assays .

Computational Docking : Map binding interactions using software like AutoDock to identify critical residues (e.g., hydrophobic pockets accommodating iodine) .

Q. Table 2: Representative SAR Data

| Derivative | IC₅₀ (μM) | LogP | Notes |

|---|---|---|---|

| 4-Iodomethyl (Parent) | 12.3 | 2.1 | High ROS interference |

| 4-Bromomethyl | 18.7 | 1.9 | Reduced cytotoxicity |

| 2-Ethylthiazole | 8.5 | 2.5 | Improved membrane permeability |

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic Research Focus

- Light Sensitivity : Store in amber vials at -20°C to prevent iodine photolysis .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the C-I bond.

- Purity Monitoring : Regular HPLC analysis (every 3–6 months) detects degradation products like 2-methylthiazole-4-methanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.